Firsocostat (S enantiomer)

Description

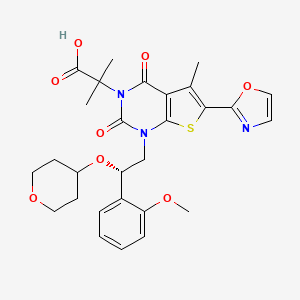

Structure

3D Structure

Properties

Molecular Formula |

C28H31N3O8S |

|---|---|

Molecular Weight |

569.6 g/mol |

IUPAC Name |

2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m1/s1 |

InChI Key |

ZZWWXIBKLBMSCS-HXUWFJFHSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Firsocostat S Enantiomer: A Technical Overview

This guide provides a detailed examination of the chemical structure, mechanism of action, and experimental data related to the S enantiomer of firsocostat (B609510). Firsocostat, also known as GS-0976, is an investigational drug that has been evaluated for the treatment of non-alcoholic steatohepatitis (NASH). While the R enantiomer is the active form, understanding the properties of the S enantiomer is crucial for comprehensive drug development and analysis.

Chemical Structure

Firsocostat is a small molecule inhibitor of acetyl-CoA carboxylase. The S enantiomer is the less active stereoisomer of the drug.

IUPAC Name: 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid

Chemical Formula: C₂₈H₃₁N₃O₈S[1][2][3][4]

Molecular Weight: 569.63 g/mol [2][3]

SMILES: CC1=C(SC2=C1C(=O)N(C(=O)N2C--INVALID-LINK--OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5

InChI Key: ZZWWXIBKLBMSCS-DEOSSOPVSA-N

Mechanism of Action

Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][5][6] It binds to the biotin (B1667282) carboxylase (BC) domain of the enzyme, which prevents the dimerization required for its catalytic activity.[5][6] ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][7]

The inhibition of ACC by firsocostat leads to two primary effects:

-

Decreased de novo lipogenesis (DNL): By reducing the production of malonyl-CoA, firsocostat inhibits the synthesis of new fatty acids in the liver.[1]

-

Increased fatty acid oxidation: Malonyl-CoA is also an inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition of CPT1, thereby promoting the breakdown of fatty acids.[1]

The net effect is a reduction in hepatic steatosis (fatty liver) and an improvement in overall lipid metabolism.[8]

Signaling Pathway Diagram

Caption: Mechanism of action of firsocostat.

Experimental Data

Preclinical Data

| Parameter | Value | Species/Cell Line | Reference |

| hACC1 IC₅₀ | 2.1 nM | Human | [8][9] |

| hACC2 IC₅₀ | 6.1 nM | Human | [8][9] |

| FASyn EC₅₀ | 66 nM | Hep-G2 cells | [9] |

Clinical Data (Phase 2 Trial for NASH)

| Parameter | Firsocostat 20 mg daily (12 weeks) | Placebo | Reference |

| Relative reduction in liver fat | 29% | - | [7] |

| Patients with ≥30% reduction in MRI-PDFF | 70% | - | [1] |

| Reduction in hepatic DNL | 22% | - | [1] |

| Reduction in liver stiffness (MRE) | 9% | - | [1] |

| Incidence of triglycerides >500 mg/dL | 16 patients | - | [1][7] |

Experimental Protocols

Synthesis of Firsocostat (GS-0976)

The synthesis of firsocostat has been previously reported.[8] While the detailed step-by-step protocol is proprietary, the general approach involves the synthesis of the thieno[2,3-d]pyrimidine (B153573) core, followed by the attachment of the side chains, including the chiral (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl group. The final step is the hydrolysis of an ester precursor to yield the carboxylic acid. The synthesis of the S enantiomer would involve the use of the corresponding (S)-chiral starting material.

In Vitro ACC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of firsocostat against human ACC1 and ACC2.

Methodology:

-

Recombinant human ACC1 and ACC2 enzymes are expressed and purified.

-

The assay is performed in a buffer containing the enzyme, acetyl-CoA, ATP, and bicarbonate.

-

The reaction is initiated by the addition of the substrates.

-

The activity of the enzyme is measured by the incorporation of radiolabeled bicarbonate into malonyl-CoA.

-

Various concentrations of firsocostat are added to determine the dose-dependent inhibition.

-

IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Study in a Murine Model of NASH

Objective: To evaluate the efficacy of firsocostat in a preclinical model of non-alcoholic steatohepatitis.

Model: MC4R knockout mice fed a Western diet.[8]

Methodology:

-

MC4R knockout mice are placed on a high-fat, high-fructose diet to induce NASH.

-

Mice are treated with firsocostat or vehicle control via oral gavage for a specified period.

-

At the end of the treatment period, tissues and blood are collected for analysis.

-

Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.

-

Biochemical Analysis: Hepatic triglyceride and hydroxyproline (B1673980) content are measured. Serum levels of liver enzymes (ALT, AST) and lipids are determined.

-

Gene Expression Analysis: mRNA levels of genes involved in lipogenesis and fibrosis are quantified by real-time PCR.

Experimental Workflow Diagram

Caption: General experimental workflow for firsocostat.

Clinical Development

Firsocostat (GS-0976) has been evaluated in Phase 2 clinical trials for the treatment of NASH.[1][10] These trials have assessed its efficacy as a monotherapy and in combination with other investigational drugs, such as the farnesoid X receptor (FXR) agonist cilofexor (B606690) and the glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide.[11][12][13] The primary endpoints in these studies typically include improvements in liver histology, such as a reduction in the NAFLD Activity Score (NAS) and resolution of steatohepatitis without worsening of fibrosis.

References

- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Firsocostat - Wikipedia [en.wikipedia.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Firsocostat | C28H31N3O8S | CID 71528744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Semaglutide + Cilofexor/Firsocostat for NASH with Cirrhosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

Firsocostat (S-enantiomer): A Deep Dive into its Mechanism of Action as a Novel Acetyl-CoA Carboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Firsocostat (B609510) (GS-0976), a potent, liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2, has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH). By targeting the rate-limiting step of de novo lipogenesis (DNL), firsocostat effectively reduces the synthesis of new fatty acids while simultaneously promoting their oxidation. This dual mechanism addresses the core pathophysiology of NASH by decreasing hepatic steatosis. This technical guide provides an in-depth exploration of the molecular mechanism of action of the S-enantiomer of firsocostat, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Allosteric Inhibition of ACC

Firsocostat is a small molecule inhibitor that targets the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2.[1] Unlike competitive inhibitors that bind to the active site, firsocostat acts as an allosteric inhibitor.[2] It binds to a site that prevents the dimerization of the ACC enzyme, a crucial step for its catalytic activity.[1][3] This unique mechanism of action mimics the natural regulation of ACC by phosphorylation.[2]

The inhibition of ACC by firsocostat is highly potent and specific. It demonstrates nanomolar inhibitory concentrations against both human ACC isoforms.[4]

Signaling Pathway of Firsocostat's Action

Quantitative Data Summary

The following tables summarize the key quantitative data reported for firsocostat's activity.

Table 1: In Vitro Enzyme Inhibition

| Target | Species | IC50 (nM) | Reference |

| ACC1 | Human | 2.1 | [4] |

| ACC2 | Human | 6.1 | [4] |

Table 2: Cellular Activity

| Assay | Cell Line | Parameter | Value (nM) | Conditions | Reference |

| De Novo Lipogenesis | HepG2 | EC50 | 66 | 4-hour incubation with [14C]acetate in medium with 10% serum | [4] |

| Fatty Acid Oxidation | C2C12 | - | 2-fold increase at 200 nM | 6-hour incubation with [14C]palmitate | [5] |

Downstream Metabolic Consequences

The inhibition of ACC by firsocostat leads to two major downstream metabolic shifts: the inhibition of de novo lipogenesis and the stimulation of fatty acid oxidation.

Inhibition of De Novo Lipogenesis (DNL)

By blocking the conversion of acetyl-CoA to malonyl-CoA, firsocostat effectively shuts down the primary pathway for synthesizing new fatty acids in the liver.[1] Malonyl-CoA is the essential building block for fatty acid synthesis, so its depletion halts this process.

Stimulation of Fatty Acid Oxidation (FAO)

Malonyl-CoA also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[1] By reducing malonyl-CoA levels, firsocostat relieves the inhibition of CPT1, leading to an increase in fatty acid uptake into the mitochondria and subsequent β-oxidation.

Signaling Pathway of Downstream Effects

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of firsocostat. These protocols are synthesized from general procedures and specific details mentioned in the primary literature.

ACC Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of firsocostat against recombinant human ACC1 and ACC2.

Materials:

-

Recombinant human ACC1 and ACC2 enzymes

-

Firsocostat (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

ATP

-

Acetyl-CoA

-

[14C]NaHCO3 (radiolabeled sodium bicarbonate)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Prepare a serial dilution of firsocostat in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant ACC enzyme, and the diluted firsocostat or DMSO (vehicle control).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of ATP, acetyl-CoA, and [14C]NaHCO3.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding an acid (e.g., 1 M HCl).

-

Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

-

Measure the incorporation of 14C into an acid-stable product (malonyl-CoA) using a scintillation counter.

-

Calculate the percent inhibition for each firsocostat concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular De Novo Lipogenesis Assay

Objective: To measure the effect of firsocostat on de novo lipogenesis in a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Firsocostat dissolved in DMSO

-

[14C]Acetate

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Scintillation fluid and counter

Procedure:

-

Seed HepG2 cells in 24-well plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of firsocostat or DMSO (vehicle control) for a specified pre-incubation period.

-

Add [14C]acetate to the culture medium and incubate for 4 hours at 37°C.

-

Wash the cells with ice-cold PBS to remove unincorporated [14C]acetate.

-

Lyse the cells and extract the total lipids using the hexane:isopropanol solvent.

-

Evaporate the solvent and resuspend the lipid extract in scintillation fluid.

-

Quantify the amount of [14C] incorporated into lipids using a scintillation counter.

-

Normalize the results to the total protein content of each well.

-

Calculate the percent inhibition of DNL for each firsocostat concentration and determine the EC50 value.

Cellular Fatty Acid Oxidation Assay

Objective: To assess the impact of firsocostat on fatty acid oxidation in cells.

Materials:

-

C2C12 myotubes (differentiated from myoblasts)

-

Cell culture medium

-

Firsocostat dissolved in DMSO

-

[14C]Palmitate complexed to BSA

-

96-well plates with a CO2 trapping filter paper in the lid

-

Scintillation fluid and counter

Procedure:

-

Differentiate C2C12 myoblasts into myotubes in 24-well plates.

-

Treat the myotubes with different concentrations of firsocostat or DMSO (vehicle control).

-

Add [14C]palmitate-BSA complex to the medium and incubate for 6 hours at 37°C in a sealed plate with a CO2 trapping filter paper (soaked in a trapping agent like NaOH) in the lid.

-

During incubation, the [14C]palmitate is oxidized, releasing [14C]CO2, which is captured by the filter paper.

-

At the end of the incubation, remove the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the amount of trapped [14C]CO2 using a scintillation counter.

-

Normalize the results to the total protein content.

-

Express the data as fold-change in fatty acid oxidation compared to the vehicle control.

Experimental Workflow Diagram

Conclusion

The S-enantiomer of firsocostat is a highly potent and specific allosteric inhibitor of ACC1 and ACC2. Its mechanism of action, centered on the prevention of enzyme dimerization, leads to a dual therapeutic effect: the robust inhibition of de novo lipogenesis and the stimulation of fatty acid oxidation. This positions firsocostat as a compelling candidate for the treatment of NASH and other metabolic disorders characterized by dysregulated lipid metabolism. The experimental data consistently support this mechanism, demonstrating its efficacy from the enzymatic to the cellular level. Further research and clinical development will continue to elucidate the full therapeutic potential of this novel ACC inhibitor.

References

- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. nimbustx.com [nimbustx.com]

The Inactive Counterpart: A Technical Examination of the Firsocostat S-Enantiomer's Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (also known as GS-0976 or ND-630) is a potent, liver-directed, allosteric inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical to the regulation of de novo lipogenesis (DNL).[1][2] It has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH). A crucial aspect of Firsocostat's pharmacological profile is its stereochemistry. The active pharmaceutical ingredient is the (R)-enantiomer, as indicated by its IUPAC name: 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid. This specificity strongly implies that the corresponding (S)-enantiomer is biologically inactive or possesses significantly lower activity. This document provides a comprehensive analysis of the available information regarding the biological inactivity of the Firsocostat S-enantiomer, drawing upon data from the active (R)-enantiomer and the principles of stereoselectivity in drug-target interactions.

The Role of Stereochemistry in Firsocostat's Activity

Quantitative Data on Firsocostat ((R)-enantiomer) Activity

To understand the potency of the active enantiomer, the following table summarizes the inhibitory concentrations (IC50) of Firsocostat against human ACC1 and ACC2.

| Compound | Target | IC50 (nM) |

| Firsocostat ((R)-enantiomer) | Human ACC1 | 2.1 |

| Firsocostat ((R)-enantiomer) | Human ACC2 | 6.1 |

Data sourced from publicly available research.

The low nanomolar IC50 values highlight the potent inhibitory activity of the (R)-enantiomer. It is hypothesized that the S-enantiomer would exhibit significantly higher, likely micromolar or greater, IC50 values, rendering it biologically inactive at therapeutic concentrations.

Mechanism of Action and Stereoselectivity

Firsocostat functions as an allosteric inhibitor of ACC by binding to the biotin (B1667282) carboxylase (BC) domain. This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity.

References

Firsocostat Enantiomers: A Technical Deep-Dive into Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976), a potent, liver-directed, allosteric inhibitor of acetyl-CoA carboxylase (ACC), has emerged as a promising therapeutic agent for the treatment of non-alcoholic steatohepatitis (NASH). Developed by Nimbus Therapeutics and later acquired by Gilead Sciences, this small molecule targets both isoforms of ACC (ACC1 and ACC2), key enzymes in the de novo lipogenesis (DNL) pathway. Firsocostat is the (R)-enantiomer of the active compound. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data on the synthesis of Firsocostat enantiomers, with a focus on the core requirements for researchers in drug development.

Discovery and Rationale

Firsocostat was discovered through a computationally-guided, structure-based drug design approach by Nimbus Therapeutics. The primary target, ACC, is a critical regulator of fatty acid metabolism. The inhibition of ACC is a compelling strategy for NASH as it simultaneously reduces the synthesis of new fatty acids in the liver and promotes the oxidation of existing fatty acids.

Firsocostat is designed for liver-specific delivery, primarily through its uptake by organic anion-transporting polypeptides (OATPs), which are highly expressed in hepatocytes. This targeted approach aims to maximize therapeutic efficacy in the liver while minimizing potential systemic side effects.

Mechanism of Action

Firsocostat is an allosteric inhibitor that binds to the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2. This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity. By inhibiting ACC, Firsocostat reduces the production of malonyl-CoA, a key metabolite in fatty acid synthesis and a potent inhibitor of fatty acid oxidation.

The dual inhibition of ACC1 and ACC2 by Firsocostat leads to:

-

Reduced de novo lipogenesis: Decreased production of fatty acids and triglycerides in the liver.

-

Increased fatty acid oxidation: Alleviation of the malonyl-CoA-mediated inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to enhanced mitochondrial beta-oxidation of fatty acids.

Signaling Pathway of Firsocostat's Action

Caption: Mechanism of Firsocostat's dual inhibition of ACC1 and ACC2.

Quantitative Data on Firsocostat Enantiomers

Firsocostat is the (R)-enantiomer. While the (S)-enantiomer has been synthesized for research purposes, detailed public data on its biological activity is scarce. The available quantitative data for Firsocostat ((R)-enantiomer) is summarized below.

Table 1: In Vitro Potency of Firsocostat ((R)-enantiomer)

| Target | IC50 (nM) | Reference |

| Human ACC1 | 2.1 | |

| Human ACC2 | 6.1 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Synthesis of Firsocostat Enantiomers

General Approach to Racemic Synthesis

A plausible synthetic route to the racemic mixture would involve the coupling of three key fragments:

-

A substituted thieno[2,3-d]pyrimidine (B153573) core.

-

A chiral side chain: 2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol.

-

An isobutyric acid moiety.

The synthesis would likely proceed through the alkylation of the thienopyrimidine core with a derivative of the chiral side chain, followed by the introduction of the isobutyric acid group.

Chiral Separation

The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.

Experimental Protocol: General Procedure for Chiral HPLC Separation

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is often effective for separating enantiomers of pharmaceutical compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation. For acidic compounds like Firsocostat, a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be added to the mobile phase to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Flow Rate: Typically around 1 mL/min for analytical scale separations.

Logical Workflow for Enantiomer Synthesis and Separation

Caption: A logical workflow for the synthesis, separation, and evaluation of Firsocostat enantiomers.

Stereoselective Synthesis

An alternative to chiral separation is a stereoselective synthesis, where the desired (R)-enantiomer is produced directly. This would likely involve the use of a chiral starting material or a chiral catalyst to control the stereochemistry of the key bond-forming reactions. The synthesis of the chiral side chain, (R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol, would be a critical aspect of this approach.

Experimental Protocols: Key Assays

While specific synthesis protocols for Firsocostat are not publicly detailed, the following outlines the general methodologies for key experiments cited in the evaluation of ACC inhibitors.

ACC Inhibition Assay

-

Principle: The activity of ACC is measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA in the presence of acetyl-CoA, ATP, and the enzyme source (recombinant human ACC1 or ACC2).

-

Procedure:

-

Recombinant human ACC1 or ACC2 is incubated with varying concentrations of the test compound (e.g., Firsocostat enantiomers).

-

The enzymatic reaction is initiated by the addition of a substrate mixture containing acetyl-CoA, ATP, and [¹⁴C]HCO₃⁻.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

Firsocostat is a promising, liver-targeted ACC inhibitor for the treatment of NASH, with the (R)-enantiomer being the active pharmaceutical ingredient. While detailed synthetic protocols and comparative data for the (S)-enantiomer are not widely available in the public literature, this guide provides a comprehensive overview of the available information on its discovery, mechanism of action, and the general experimental approaches for the synthesis and evaluation of its enantiomers. Further research and publication of detailed medicinal chemistry studies will be invaluable to the scientific community for a more complete understanding of the structure-activity relationships of this important class of molecules.

Firsocostat S-enantiomer: A Technical Overview

For: Researchers, scientists, and drug development professionals

Abstract

Firsocostat (B609510) (GS-0976, ND-630) is a potent, liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes pivotal to de novo lipogenesis (DNL) and fatty acid oxidation. The clinically investigated compound is the (R)-enantiomer, identified by the CAS number 1434635-54-7.[1][2][3][4] This document provides a detailed technical overview of the less active (S)-enantiomer of Firsocostat. It includes a summary of its mechanism of action, comparative biological activity, and detailed experimental protocols relevant to its study. While a unique CAS number for the S-enantiomer is not publicly registered, its characteristics are discussed in the context of its more active counterpart.

Introduction

Acetyl-CoA carboxylase (ACC) is a critical regulatory enzyme in lipid metabolism. It exists in two isoforms: ACC1, located in the cytosol, which catalyzes the initial step of fatty acid synthesis, and ACC2, found on the mitochondrial membrane, which regulates fatty acid β-oxidation.[5][6][7] The inhibition of both isoforms presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH). Firsocostat, the (R)-enantiomer, has demonstrated significant reductions in hepatic steatosis and markers of liver fibrosis in clinical trials.[6][7][8] The S-enantiomer is known to be the less active of the two stereoisomers. This guide provides available technical information on this specific enantiomer.

Chemical Identity

While Firsocostat is chemically defined as the (R)-enantiomer, a distinct CAS number for its S-enantiomer is not available in public databases. It is typically referred to as "Firsocostat S-enantiomer" or "ND-630 S-enantiomer" in chemical catalogs.

| Identifier | Information |

| Compound Name | Firsocostat S-enantiomer |

| Synonyms | ND-630 S-enantiomer, GS-0976 S-enantiomer |

| Firsocostat (R-enantiomer) CAS Number | 1434635-54-7[1][2][3][4] |

| Firsocostat S-enantiomer CAS Number | Not publicly available |

| Molecular Formula | C₂₈H₃₁N₃O₈S |

| Molar Mass | 569.63 g/mol |

| IUPAC Name (Firsocostat) | 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid[4] |

Mechanism of Action and Signaling Pathway

Firsocostat and its S-enantiomer act as allosteric inhibitors of ACC. They bind to the biotin (B1667282) carboxylase (BC) domain of the enzyme, a site distinct from the catalytic carboxyltransferase (CT) domain. This binding event prevents the dimerization of ACC, which is essential for its enzymatic activity.[6][9][10] The inhibition of ACC leads to two primary downstream effects: a reduction in the cytosolic production of malonyl-CoA, thereby inhibiting de novo lipogenesis, and a decrease in mitochondrial malonyl-CoA, which disinhibits carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation.

Quantitative Data

While extensive quantitative data is available for Firsocostat (the R-enantiomer), specific inhibitory concentrations (IC₅₀) for the S-enantiomer are not detailed in peer-reviewed literature. It is consistently referred to as the "less active" enantiomer. For comparative purposes, the IC₅₀ values for Firsocostat are provided below.

| Compound | Target | IC₅₀ (nM) |

| Firsocostat (R-enantiomer) | Human ACC1 | 2.1 ± 0.2[3][11] |

| Firsocostat (R-enantiomer) | Human ACC2 | 6.1 ± 0.8[3][11] |

| Firsocostat S-enantiomer | Human ACC1 | Data not available |

| Firsocostat S-enantiomer | Human ACC2 | Data not available |

Experimental Protocols

In Vitro ACC Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to determine the IC₅₀ of test compounds against recombinant human ACC1 and ACC2 by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

-

Recombinant human ACC1 or ACC2 (e.g., BPS Bioscience)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

5x ACC Assay Buffer

-

ATP (500 µM)

-

Acetyl-CoA (2 mM)

-

Sodium Bicarbonate (1 M)

-

Test compounds (Firsocostat enantiomers) dissolved in DMSO

-

384-well white assay plates

-

Luminometer plate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare 1x ACC Assay Buffer by diluting the 5x stock with sterile distilled water.

-

Prepare a master mix for the reaction containing 1x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.

-

-

Compound Plating:

-

Create a serial dilution of the test compounds in DMSO.

-

Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

-

-

Enzyme Reaction:

-

Add 4.5 µL of assay buffer containing the ACC enzyme to each well.

-

Add 5.0 µL of the substrate master mix to initiate the reaction.

-

Incubate the plate at room temperature for 30-40 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP.

-

Incubate for another 40 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.

-

Cellular De Novo Lipogenesis Assay

This protocol measures the rate of new fatty acid synthesis in HepG2 cells by quantifying the incorporation of radiolabeled acetate.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., EMEM with 10% FBS)

-

[¹⁴C]-acetate

-

Test compounds (Firsocostat enantiomers)

-

PBS (Phosphate-Buffered Saline)

-

Cell lysis buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 96-well plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of the Firsocostat enantiomers or vehicle (DMSO) for a predetermined period (e.g., 24 hours).

-

-

Radiolabeling:

-

Add [¹⁴C]-acetate to the culture medium of each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized fatty acids.

-

-

Cell Lysis and Lipid Extraction:

-

Remove the labeling medium and wash the cells with cold PBS.

-

Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane:isopropanol).

-

-

Quantification:

-

Add a scintillation cocktail to the lipid extracts.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the total protein concentration in each well.

-

Calculate the percentage of inhibition of DNL for each compound concentration and determine the EC₅₀ values.

-

In Vivo Model: Diet-Induced Obesity in Rats

This protocol describes the induction of obesity in rats through a high-fat diet, a common model for evaluating the efficacy of compounds like Firsocostat.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Standard chow diet (approx. 10% kcal from fat)

-

High-fat diet (HFD; 45-60% kcal from fat)

-

Test compounds (Firsocostat enantiomers) formulated for oral gavage

-

Metabolic cages for monitoring food intake and activity

-

Equipment for blood collection and analysis

Procedure:

-

Acclimation and Grouping:

-

Acclimate the rats to the housing conditions for at least one week.

-

Randomly assign rats to different groups (e.g., control on standard diet, HFD + vehicle, HFD + test compound).

-

-

Obesity Induction:

-

Treatment:

-

After the induction period, begin daily administration of the Firsocostat enantiomers or vehicle via oral gavage for a specified duration (e.g., 4 weeks).

-

-

Monitoring and Endpoint Analysis:

-

Continue to monitor body weight, food intake, and other relevant parameters (e.g., glucose tolerance tests).

-

At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for biochemical and histological analysis (e.g., measurement of liver triglycerides, gene expression analysis).

-

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. content.protocols.io [content.protocols.io]

- 3. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 4. Firsocostat - Wikipedia [en.wikipedia.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Obesity induction with high fat sucrose in rats. | Semantic Scholar [semanticscholar.org]

Firsocostat S Enantiomer: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firsocostat (B609510) (GS-0976), the (R)-enantiomer, is a potent, liver-directed, allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2). It is under investigation as a therapeutic agent for non-alcoholic steatohepatitis (NASH). This document provides a detailed technical guide on firsocostat, with a specific focus on its lesser-known (S)-enantiomer. It includes the molecular weight of the (S)-enantiomer, a summary of the mechanism of action of the active (R)-enantiomer, relevant quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both ACC isoforms presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH), where increased DNL and impaired fatty acid oxidation are key pathological features.

Firsocostat (the R-enantiomer) has been shown to be a potent inhibitor of both ACC1 and ACC2. The (S)-enantiomer of firsocostat is known to be less active. This guide provides key molecular and pharmacological data for both enantiomers.

Physicochemical Properties

The fundamental physicochemical properties of the firsocostat S enantiomer are crucial for its characterization and handling in a research setting.

| Property | Value | Reference(s) |

| Molecular Weight | 569.63 g/mol | [1][2] |

| Molecular Formula | C₂₈H₃₁N₃O₈S | [2] |

| CAS Number | 2128714-16-7 | [2] |

Mechanism of Action of Firsocostat (R-enantiomer)

Firsocostat is a liver-targeted, allosteric inhibitor of both ACC1 and ACC2. Its mechanism of action involves binding to the biotin (B1667282) carboxylase (BC) domain of the enzyme, which prevents the dimerization of ACC, a critical step for its enzymatic activity. This inhibition leads to a reduction in the cellular levels of malonyl-CoA.

The decrease in malonyl-CoA has a dual effect on lipid metabolism:

-

Inhibition of De Novo Lipogenesis (DNL): Reduced availability of malonyl-CoA, the primary building block for fatty acid synthesis, leads to a decrease in the production of new fatty acids in the liver.

-

Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition of CPT1, thereby increasing the rate of fatty acid oxidation.

This dual mechanism of action addresses two of the key metabolic dysregulations observed in NASH.

Mechanism of Action of Firsocostat (R-enantiomer)

Quantitative Data

The following tables summarize the key quantitative data for firsocostat (R-enantiomer). As of the latest available data, specific quantitative activity data for the S-enantiomer has not been published, other than it being characterized as the "less active" enantiomer.

In Vitro Activity

| Parameter | Target | Value | Reference(s) |

| IC₅₀ | Human ACC1 | 2.1 nM | |

| IC₅₀ | Human ACC2 | 6.1 nM | |

| EC₅₀ | Fatty Acid Synthesis Inhibition (HepG2 cells) | 66 nM |

Preclinical In Vivo Data (Rat Models)

| Parameter | Model | Treatment | Result | Reference(s) |

| Hepatic Steatosis | Diet-Induced Obesity Rats | Chronic administration | Reduction in hepatic steatosis | |

| Insulin (B600854) Sensitivity | Diet-Induced Obesity Rats | Chronic administration | Improved insulin sensitivity | |

| Hemoglobin A1c | Zucker Diabetic Fatty Rats | Chronic administration | 0.9% reduction |

Clinical Data (NASH Patients)

| Parameter | Study Population | Treatment | Result | Reference(s) |

| Hepatic Fat Content | NASH Patients | 20 mg/day for 12 weeks | 29% relative reduction | [3][4] |

| De Novo Lipogenesis | Healthy Volunteers | Single doses of 20, 50, and 200 mg | 70%, 85%, and 104% inhibition, respectively |

Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

A detailed experimental protocol for determining the IC₅₀ of firsocostat against ACC1 and ACC2 has not been made publicly available in full. However, based on standard biochemical enzyme inhibition assays, a representative protocol would likely involve the following steps:

-

Enzyme and Substrate Preparation:

-

Recombinant human ACC1 and ACC2 are purified.

-

A reaction buffer is prepared containing ATP, acetyl-CoA, and sodium bicarbonate.

-

¹⁴C-labeled sodium bicarbonate is often used as a tracer to quantify the reaction product.

-

-

Inhibitor Preparation:

-

Firsocostat enantiomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions are prepared to test a range of inhibitor concentrations.

-

-

Enzyme Reaction:

-

The ACC enzyme is pre-incubated with the firsocostat enantiomer dilutions for a specified period.

-

The enzymatic reaction is initiated by the addition of the substrate mixture.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

-

Reaction Quenching and Product Quantification:

-

The reaction is stopped by the addition of an acid (e.g., hydrochloric acid).

-

The acid-stable product, [¹⁴C]malonyl-CoA, is separated from the unreacted [¹⁴C]bicarbonate.

-

The amount of [¹⁴C]malonyl-CoA is quantified using a scintillation counter.

-

-

Data Analysis:

-

The enzyme activity at each inhibitor concentration is calculated relative to a control with no inhibitor.

-

The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Workflow for ACC Inhibition Assay

Measurement of De Novo Lipogenesis (DNL) in Humans

The effect of firsocostat on hepatic DNL in humans has been quantified using stable isotope tracer methodology. A general outline of this experimental protocol is as follows:

-

Tracer Administration:

-

Subjects are administered a stable isotope tracer, such as deuterated water (D₂O) or [¹³C]acetate.

-

The tracer is incorporated into the hepatic acetyl-CoA pool, which is the precursor for fatty acid synthesis.

-

-

Drug Administration:

-

Subjects receive a single dose or multiple doses of firsocostat or placebo.

-

In some studies, a high-carbohydrate meal or fructose (B13574) is given to stimulate DNL.

-

-

Sample Collection:

-

Blood samples are collected at various time points.

-

Very low-density lipoproteins (VLDL) are isolated from the plasma.

-

-

Lipid Analysis:

-

Triglycerides are extracted from the VLDL particles.

-

The triglycerides are hydrolyzed to release fatty acids.

-

The fatty acids are derivatized (e.g., to fatty acid methyl esters) for analysis by gas chromatography-mass spectrometry (GC-MS).

-

-

Isotope Enrichment Measurement:

-

GC-MS is used to measure the incorporation of the stable isotope tracer into newly synthesized fatty acids (e.g., palmitate).

-

-

DNL Calculation:

-

The fractional contribution of DNL to the VLDL-triglyceride pool is calculated based on the isotope enrichment of the fatty acids and the precursor pool.

-

References

An In-depth Technical Guide to the Core of ND-630: An Acetyl-CoA Carboxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ND-630, also known as Firsocostat (B609510) (GS-0976 or NDI-010976), is a potent, orally bioavailable, and liver-directed allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2).[1][2][3] ACC is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the rate-limiting step in de novo lipogenesis (DNL).[4][5] By inhibiting ACC, ND-630 simultaneously blocks the synthesis of new fatty acids and promotes the oxidation of existing fatty acids, making it a promising therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and fatty liver disease.[6][7]

This technical guide provides a comprehensive overview of the background, mechanism of action, and pharmacological data associated with the core active component of this investigational drug.

A Note on Stereochemistry: The chemical name for ND-630 is 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid.[8][9] The "(2R)" designation indicates that ND-630 is the R-enantiomer of the molecule. While the S-enantiomer is commercially available for research purposes, there is a notable lack of publicly available data on its pharmacological activity.[1] The vast majority of preclinical and clinical research has focused exclusively on the R-enantiomer, ND-630. Therefore, this guide will focus on the extensive data available for this active stereoisomer.

Mechanism of Action

ND-630 is an allosteric inhibitor that targets the biotin (B1667282) carboxylase (BC) domain of ACC.[2] This is distinct from many other ACC inhibitors that target the carboxyltransferase (CT) domain.[3] The binding of ND-630 to the BC domain prevents the dimerization of ACC, a crucial step for its enzymatic activity.[2][10] This mechanism of action mimics the natural regulation of ACC by AMP-activated protein kinase (AMPK), which also phosphorylates the enzyme to inhibit its function.[11]

By inhibiting both ACC1 (predominantly cytosolic and involved in fatty acid synthesis) and ACC2 (located on the mitochondrial membrane and regulating fatty acid oxidation), ND-630 exerts a dual effect on lipid metabolism.[5] The inhibition of ACC1 reduces the production of malonyl-CoA, the building block for fatty acid synthesis. The inhibition of ACC2 also reduces malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for beta-oxidation.[2]

Signaling Pathway of ACC Inhibition by ND-630

Caption: Mechanism of ND-630 action on ACC signaling.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for ND-630 (R-enantiomer).

Table 1: In Vitro Activity of ND-630

| Parameter | Species | Enzyme/Cell Line | Value | Reference(s) |

| IC50 | Human | ACC1 | 2.1 nM | [10][12] |

| Human | ACC2 | 6.1 nM | [10][12] | |

| EC50 (Fatty Acid Synthesis) | Human | HepG2 Cells | 66 nM | [3] |

| Stimulation of Fatty Acid Oxidation | Murine | C2C12 Cells | 2-fold at 200 nM | [3] |

Table 2: In Vivo Efficacy of ND-630 in Rat Models

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| Diet-Induced Obese (DIO) Rats | Chronic oral administration | - Reduced hepatic steatosis- Improved insulin (B600854) sensitivity- Reduced weight gain- Modulated dyslipidemia | [7] |

| Zucker Diabetic Fatty (ZDF) Rats | Chronic oral administration | - Reduced hepatic steatosis- Improved glucose-stimulated insulin secretion- 0.9% reduction in hemoglobin A1c | [7] |

| Normal Rats | Single oral dose | - ED50 for hepatic fatty acid synthesis inhibition: 0.14 mg/kg- Minimum effective dose for whole-body fatty acid oxidation stimulation: 3 mg/kg | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used to characterize ND-630.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of ACC by 50% (IC50).

Principle: The activity of ACC is measured by the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into acid-stable malonyl-CoA.

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, acetyl-CoA, MgCl2, citrate, and other necessary co-factors.

-

Inhibitor Preparation: Prepare serial dilutions of ND-630 in a suitable solvent (e.g., DMSO).

-

Enzyme Addition: Add purified recombinant human ACC1 or ACC2 to the reaction mixture.

-

Incubation: Incubate the reaction mixtures with and without the inhibitor at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding [14C]HCO3-.

-

Reaction Termination: After a defined period, stop the reaction by adding a strong acid (e.g., HCl).

-

Quantification: Dry the samples to remove unreacted [14C]HCO3- and measure the radioactivity of the acid-stable malonyl-CoA using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Experimental Workflow for ACC Inhibition Assay

Caption: Generalized workflow for an ACC inhibition assay.

Cellular Fatty Acid Synthesis (De Novo Lipogenesis) Assay

This cell-based assay measures the ability of a compound to inhibit the synthesis of new fatty acids in a relevant cell line, such as HepG2 human hepatoma cells.

Principle: The rate of fatty acid synthesis is quantified by measuring the incorporation of a radiolabeled precursor, such as [14C]acetate, into cellular lipids.

General Protocol:

-

Cell Culture: Culture HepG2 cells in appropriate media until they reach a suitable confluency.

-

Compound Treatment: Treat the cells with various concentrations of ND-630 for a specified duration.

-

Radiolabeling: Add [14C]acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized fatty acids.

-

Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel, then lyse the cells and extract the total lipids using a solvent system (e.g., chloroform:methanol).

-

Quantification: Measure the radioactivity in the lipid extract using a scintillation counter.

-

Normalization: Normalize the radioactivity counts to the total protein content of the cell lysate.

-

Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of fatty acid synthesis against the concentration of ND-630.

In Vivo Studies in Animal Models

Preclinical efficacy of ND-630 has been demonstrated in rodent models of metabolic disease.

General Methodology for a Diet-Induced Obesity (DIO) Rat Study:

-

Induction of Obesity: Feed rats a high-fat diet for an extended period to induce obesity, insulin resistance, and hepatic steatosis.

-

Compound Administration: Administer ND-630 or a vehicle control orally to the DIO rats daily for a specified treatment period.

-

Monitoring: Regularly monitor body weight, food intake, and other relevant physiological parameters.

-

Metabolic Assessments: Perform glucose and insulin tolerance tests to assess insulin sensitivity.

-

Sample Collection: At the end of the study, collect blood and tissue samples (e.g., liver, adipose tissue).

-

Biochemical Analysis: Analyze plasma for levels of glucose, insulin, triglycerides, cholesterol, and other relevant biomarkers.

-

Histological Analysis: Perform histological staining (e.g., H&E, Oil Red O) on liver sections to assess the degree of steatosis.

-

Gene Expression Analysis: Analyze gene expression in the liver and other tissues to understand the molecular effects of the compound.

Conclusion

ND-630 (Firsocostat), the R-enantiomer of a potent dual ACC1/ACC2 inhibitor, has demonstrated significant promise in preclinical models for the treatment of metabolic disorders driven by dysregulated fatty acid metabolism. Its allosteric mechanism of action, targeting the BC domain of ACC, provides a high degree of specificity. The robust in vitro and in vivo data support its ongoing clinical development for conditions such as NASH. While information on the S-enantiomer is scarce, the comprehensive characterization of ND-630 provides a strong foundation for its potential as a novel therapeutic agent. Further research and clinical trials will be crucial in fully elucidating its efficacy and safety profile in human populations.

References

- 1. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nimbustx.com [nimbustx.com]

- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 6. nimbustx.com [nimbustx.com]

- 7. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Firsocostat | C28H31N3O8S | CID 71528744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Firsocostat - Wikipedia [en.wikipedia.org]

- 10. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: Firsocostat S-enantiomer as a Negative Control for Acetyl-CoA Carboxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (B609510) (also known as GS-0976 or ND-630) is a potent, liver-targeted allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1][2][3] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[2] Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) by simultaneously reducing fatty acid synthesis and promoting fatty acid oxidation.[1][2]

Firsocostat is the (R)-enantiomer of the molecule and exhibits high inhibitory activity. In drug discovery and development, it is crucial to employ appropriate negative controls to ensure that the observed biological effects are specific to the inhibition of the intended target. The (S)-enantiomer of Firsocostat is the corresponding stereoisomer and is presumed to be biologically inactive against ACC. This presumption is based on the principle of stereoselectivity in pharmacology, where the three-dimensional arrangement of a molecule is critical for its interaction with a biological target. The commercial availability of the S-enantiomer as a negative control further supports its use for this purpose.

These application notes provide protocols for utilizing the Firsocostat S-enantiomer as a negative control in key experiments to validate the specificity of the (R)-enantiomer's (Firsocostat) effects on ACC activity and downstream cellular processes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Firsocostat (R-enantiomer) against Human Acetyl-CoA Carboxylase Isoforms

| Compound | Target | IC50 (nM) | Reference |

| Firsocostat (R-enantiomer) | hACC1 | 2.1 ± 0.2 | [1][4] |

| Firsocostat (R-enantiomer) | hACC2 | 6.1 ± 0.8 | [1][4] |

| Firsocostat S-enantiomer | hACC1 | >10,000 (Expected) | N/A |

| Firsocostat S-enantiomer | hACC2 | >10,000 (Expected) | N/A |

Table 2: Cellular Activity of Firsocostat (R-enantiomer)

| Assay | Cell Line | Parameter | EC50 (nM) | Reference |

| Fatty Acid Synthesis Inhibition | HepG2 | DNL | 66 | [5] |

| Fatty Acid Oxidation Stimulation | C2C12 | FAO | ~200 (2-fold increase) |

Signaling Pathways and Experimental Workflows

Acetyl-CoA Carboxylase Signaling Pathway

The following diagram illustrates the central role of ACC in lipid metabolism, regulating both de novo lipogenesis and fatty acid β-oxidation. Firsocostat allosterically inhibits ACC, preventing its dimerization and subsequent enzymatic activity.[2]

Caption: ACC Signaling Pathway and Point of Inhibition by Firsocostat.

Experimental Workflow for In Vitro ACC Inhibition Assay

This workflow outlines the key steps for determining the IC50 values of Firsocostat and its S-enantiomer using a biochemical assay.

Caption: Workflow for In Vitro ACC Inhibition Assay.

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is designed to quantify the inhibitory potential of Firsocostat and its S-enantiomer on the enzymatic activity of purified human ACC1 and ACC2. The assay measures the amount of ADP produced, which is directly proportional to ACC activity.

Materials:

-

Recombinant human ACC1 and ACC2 (e.g., from BPS Bioscience)

-

Firsocostat (R-enantiomer)

-

Firsocostat S-enantiomer (Negative Control)

-

ATP

-

Acetyl-CoA

-

Sodium Bicarbonate

-

Magnesium Chloride

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well white microplates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare 10 mM stock solutions of Firsocostat and its S-enantiomer in 100% DMSO.

-

Perform serial dilutions in assay buffer containing a final DMSO concentration of 1% to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 µM).

-

-

Assay Setup:

-

Add 2.5 µL of the diluted compounds or vehicle (1% DMSO in assay buffer for positive and negative controls) to the wells of a 384-well plate.

-

Add 5 µL of ACC enzyme solution (ACC1 or ACC2) diluted in assay buffer to each well. The final enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Enzymatic Reaction:

-

Prepare a substrate master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in assay buffer. Final concentrations should be at or near the Km for each substrate (e.g., 50 µM ATP, 50 µM Acetyl-CoA, 5 mM NaHCO3).

-

Initiate the reaction by adding 2.5 µL of the substrate master mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Briefly, add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Outcome: Firsocostat (R-enantiomer) should exhibit potent inhibition with a low nanomolar IC50 value. The Firsocostat S-enantiomer should show no significant inhibition at concentrations up to 10 µM.

-

Cell-Based De Novo Lipogenesis (DNL) Assay

This protocol measures the rate of new fatty acid synthesis in cultured cells (e.g., HepG2 human hepatoma cells) by quantifying the incorporation of a radiolabeled precursor, [14C]-acetate, into lipids.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Firsocostat (R-enantiomer)

-

Firsocostat S-enantiomer (Negative Control)

-

[14C]-Acetic Acid, sodium salt

-

Scintillation cocktail

-

Scintillation counter

-

24-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Hexane/Isopropanol (3:2 v/v) extraction solvent

-

Nitrogen gas supply for evaporation

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 24-well plates and allow them to reach 80-90% confluency.

-

Treat the cells with various concentrations of Firsocostat (R-enantiomer) and the S-enantiomer (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (0.1% DMSO).

-

-

Radiolabeling:

-

After the treatment period, add [14C]-acetate to each well to a final concentration of 1 µCi/mL.

-

Incubate the cells for an additional 4 hours at 37°C.

-

-

Lipid Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 500 µL of hexane/isopropanol (3:2) to each well and incubate for 30 minutes at room temperature to extract the lipids.

-

Transfer the solvent to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Quantification:

-

Resuspend the dried lipid extract in 200 µL of hexane.

-

Add 4 mL of scintillation cocktail to a scintillation vial and add the resuspended lipid extract.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of a parallel well to account for differences in cell number.

-

Calculate the percent inhibition of DNL for each treatment condition relative to the vehicle control.

-

Determine the EC50 value for Firsocostat.

-

Expected Outcome: Firsocostat (R-enantiomer) will inhibit DNL in a dose-dependent manner. The Firsocostat S-enantiomer will not significantly affect DNL.

-

In Vivo Study in a Diet-Induced Obesity Mouse Model

This protocol provides a framework for evaluating the in vivo efficacy of Firsocostat and the specificity of its action using the S-enantiomer as a negative control in a mouse model of diet-induced obesity and hepatic steatosis.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

Firsocostat (R-enantiomer)

-

Firsocostat S-enantiomer (Negative Control)

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Equipment for blood collection and tissue harvesting

-

Kits for measuring plasma triglycerides and liver triglycerides

Procedure:

-

Animal Model Induction:

-

Induce obesity and hepatic steatosis by feeding mice an HFD for 12-16 weeks. A control group should be maintained on a standard chow diet.

-

-

Treatment Groups:

-

Randomly assign the HFD-fed mice to the following treatment groups (n=8-10 mice per group):

-

Vehicle control (oral gavage, once daily)

-

Firsocostat (R-enantiomer) (e.g., 10 mg/kg, oral gavage, once daily)

-

Firsocostat S-enantiomer (10 mg/kg, oral gavage, once daily)

-

-

-

Dosing and Monitoring:

-

Administer the treatments daily for 4 weeks.

-

Monitor body weight and food intake regularly.

-

-

Endpoint Analysis:

-

At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides.

-

Euthanize the mice and harvest the livers.

-

Measure liver weight and extract lipids to quantify hepatic triglyceride content.

-

-

Data Analysis:

-

Compare the body weight, plasma triglycerides, and liver triglycerides between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Expected Outcome: The Firsocostat (R-enantiomer) treated group should show a significant reduction in hepatic steatosis (liver triglycerides) compared to the vehicle control group. The Firsocostat S-enantiomer treated group should show no significant difference from the vehicle control group, demonstrating that the observed effects of Firsocostat are due to specific ACC inhibition.

-

Conclusion

The Firsocostat S-enantiomer serves as an essential negative control for researchers investigating the therapeutic potential of Firsocostat. By incorporating this inactive stereoisomer into experimental designs, scientists can confidently attribute the observed anti-lipogenic and other metabolic effects to the specific, on-target inhibition of ACC by the active (R)-enantiomer. The protocols provided herein offer a robust framework for validating the mechanism of action of Firsocostat in in vitro and in vivo models.

References

- 1. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. gilead.com [gilead.com]

- 5. nimbustx.com [nimbustx.com]

Application Notes and Protocols: Utilizing Firsocostat S Enantiomer in Cell-Based Assays to Probe Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat, also known as GS-0976 or ND-630, is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1][2] It is crucial to note that Firsocostat's primary mechanism of action is the inhibition of ACC, not Diacylglycerol O-Acyltransferase 2 (DGAT2) as may be misconstrued. The S enantiomer of Firsocostat is the active form of the molecule. ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2] By inhibiting ACC, Firsocostat effectively reduces the cellular pool of malonyl-CoA, a critical building block for fatty acid synthesis. Consequently, this leads to a reduction in the synthesis of triglycerides, a process for which DGAT2 is a key terminal enzyme.

These application notes provide detailed protocols for utilizing Firsocostat S enantiomer in cell-based assays to investigate its effects on lipid metabolism, with a focus on pathways relevant to triglyceride synthesis.

Mechanism of Action

Firsocostat S enantiomer allosterically binds to the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2, preventing the dimerization of the enzyme and thereby inhibiting its activity.[1] This leads to two primary downstream effects on lipid metabolism:

-

Inhibition of De Novo Lipogenesis (DNL): Reduced ACC1 activity in the cytosol lowers the production of malonyl-CoA, the primary substrate for fatty acid synthase (FASN). This directly curtails the synthesis of new fatty acids.[1]

-

Stimulation of Fatty Acid Oxidation (FAO): Reduced ACC2 activity in the mitochondrial membrane decreases the localized concentration of malonyl-CoA, which is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). The disinhibition of CPT1 facilitates the transport of fatty acids into the mitochondria for β-oxidation.[1]

The net effect is a decrease in the availability of fatty acids for esterification into triglycerides, a process catalyzed by enzymes including DGAT2.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of Firsocostat against its target enzymes and its effects in a common liver cell line.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | Human ACC1 | 2.1 nM | [3] |

| IC₅₀ | Human ACC2 | 6.1 nM | [3] |

| EC₅₀ | Fatty Acid Synthesis Inhibition in HepG2 cells | 66 nM | [3] |

Signaling Pathway Diagram

Caption: Firsocostat S enantiomer inhibits ACC1 and ACC2.

Experimental Protocols

Protocol 1: Measuring De Novo Lipogenesis in HepG2 Cells

This protocol measures the rate of new fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Firsocostat S enantiomer (stock solution in DMSO)

-

[¹⁴C]-acetate

-

Scintillation fluid and vials

-

Cell lysis buffer

-

Lipid extraction solvents (e.g., hexane/isopropanol)

Procedure:

-

Cell Seeding: Plate HepG2 cells in a 12-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Compound Treatment: On the day of the assay, replace the culture medium with fresh, serum-free DMEM containing various concentrations of Firsocostat S enantiomer or vehicle control (DMSO). Incubate for 2-4 hours.

-

Radiolabeling: Add [¹⁴C]-acetate to each well at a final concentration of 1 µCi/mL. Incubate for 2-4 hours.

-

Cell Lysis and Lipid Extraction: Wash the cells with cold PBS and then lyse them. Extract the total lipids from the cell lysate using an appropriate solvent system.

-

Quantification: Transfer the lipid-containing phase to a scintillation vial, allow the solvent to evaporate, and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration of the cell lysate. Calculate the percent inhibition of DNL relative to the vehicle-treated control.

Protocol 2: Assessing Triglyceride Accumulation

This protocol quantifies the total triglyceride content in cells following treatment with Firsocostat S enantiomer.

Materials:

-

HepG2 cells (or other relevant cell line)

-

Culture medium

-

Firsocostat S enantiomer (stock solution in DMSO)

-

Oleic acid complexed to fatty-acid-free BSA

-

Triglyceride quantification kit (colorimetric or fluorometric)

-

Cell lysis buffer compatible with the quantification kit

Procedure:

-

Cell Plating: Seed HepG2 cells in a 24-well plate and allow them to adhere and grow to near confluency.

-

Induction of Lipid Accumulation: To induce triglyceride synthesis, supplement the culture medium with oleic acid (e.g., 200 µM) complexed to BSA.

-

Inhibitor Treatment: Concurrently with oleic acid treatment, add varying concentrations of Firsocostat S enantiomer or vehicle control to the wells. Incubate for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the triglyceride quantification kit.

-

Triglyceride Quantification: Follow the manufacturer's instructions for the triglyceride quantification assay. This typically involves an enzymatic reaction that results in a colored or fluorescent product.

-

Data Analysis: Measure the absorbance or fluorescence and determine the triglyceride concentration using a standard curve. Normalize the triglyceride levels to the total protein content of each sample.

Protocol 3: Visualizing Lipid Droplets by Staining

This qualitative or semi-quantitative method allows for the visualization of intracellular lipid droplets.

Materials:

-

Cells grown on glass coverslips or in imaging-compatible plates

-

Firsocostat S enantiomer

-

Oleic acid-BSA complex

-

BODIPY 493/503 or Nile Red stain

-

Formaldehyde (B43269) for cell fixation

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with oleic acid and Firsocostat S enantiomer as described in Protocol 2.

-

Cell Fixation: After the incubation period, wash the cells with PBS and fix with 4% formaldehyde for 15-20 minutes at room temperature.

-

Staining: Wash the fixed cells with PBS and then stain with BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) for 10-15 minutes.

-

Mounting and Imaging: Wash the cells again and mount the coverslips onto microscope slides with a mounting medium containing DAPI.

-

Image Acquisition and Analysis: Visualize the lipid droplets (green fluorescence for BODIPY 493/503) and nuclei (blue fluorescence for DAPI) using a fluorescence microscope. The number and size of lipid droplets can be quantified using image analysis software.

Experimental Workflow Diagram

Caption: Workflow for cell-based assays with Firsocostat.

Conclusion

Firsocostat S enantiomer is a valuable tool for studying the role of de novo lipogenesis and fatty acid oxidation in various cellular models. By accurately understanding its mechanism of action as an ACC inhibitor, researchers can design and interpret experiments to elucidate the complex interplay of pathways that regulate cellular lipid homeostasis, including the synthesis of triglycerides. The protocols provided herein offer a robust framework for investigating the cellular effects of Firsocostat S enantiomer.

References

- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Studies with Firsocostat S-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firsocostat (GS-0976) is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2][3] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids.[1][3][4] By inhibiting ACC, Firsocostat decreases the production of malonyl-CoA, a critical substrate for fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid β-oxidation.[1][3] This dual mechanism of action—reducing fatty acid synthesis and promoting fatty acid oxidation—makes Firsocostat a promising therapeutic agent for non-alcoholic steatohepatitis (NASH), a condition characterized by excessive fat accumulation in the liver.[1][3][4]

These application notes provide a detailed protocol for in vivo studies designed to evaluate the efficacy of the S-enantiomer of Firsocostat in a diet-induced mouse model of NASH. While most published studies have utilized the racemic mixture of Firsocostat, these protocols are adapted for the investigation of a specific stereoisomer. It is crucial to note that the relative potency of the S-enantiomer compared to the R-enantiomer or the racemate is not extensively documented in publicly available literature. Therefore, a preliminary dose-response study is highly recommended to determine the optimal dosage of the S-enantiomer for the in vivo experiments outlined below.

Mechanism of Action: ACC Inhibition

Firsocostat binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity.[1][5] This allosteric inhibition mimics the natural regulation of ACC by AMP-activated protein kinase (AMPK).[2] The inhibition of ACC1 in the cytosol reduces the synthesis of malonyl-CoA, thereby decreasing the substrate available for fatty acid synthase and curbing de novo lipogenesis.[1][3] The inhibition of ACC2 on the outer mitochondrial membrane also reduces local malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1).[1][3] This allows for increased transport of fatty acids into the mitochondria for β-oxidation.

Experimental Protocols

Diet-Induced NASH Mouse Model